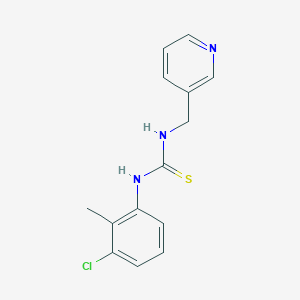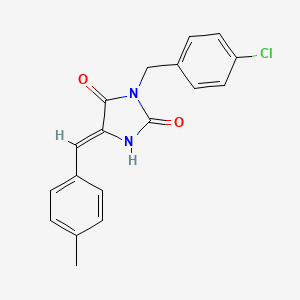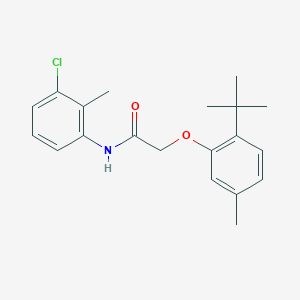
N-(3-chloro-2-methylphenyl)-N'-(3-pyridinylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-N'-(3-pyridinylmethyl)thiourea, commonly known as CMPT, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. The compound is a thiourea derivative and has been found to exhibit a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Molecular Docking and DNA Binding
Thiourea derivatives have been synthesized and analyzed for their ability to interact with DNA, as well as their potential cytotoxic nature. For instance, a thiourea compound demonstrated the capability to dock with B-DNA, indicating a significant binding energy. This interaction was further explored through DNA binding constant measurements, revealing strong binding affinities, which suggest a potential for therapeutic applications in targeting DNA or cancer research (Mushtaque et al., 2016).
Cytotoxicity and Antitumor Activities
Various thiourea derivatives have been evaluated for their cytotoxic effects on different cancer cell lines. Studies have shown that these compounds exhibit selective cytotoxicity, making them candidates for anticancer drug development. For example, a novel thiourea derivative showed notable anticancer and antioxidant activities, suggesting their potential as chemotherapeutic agents (Yeşilkaynak et al., 2017).
DFT and Quantum Chemical Analyses
Thiourea derivatives have been extensively studied using DFT to understand their electronic structure, stability, and reactivity. These studies provide insights into the physical and chemical properties of thiourea compounds, which are crucial for designing molecules with desired biological activities. Computational analyses have helped in predicting the behavior of these molecules in biological systems and their interactions with other molecules (Mushtaque et al., 2017).
Green Synthesis and Environmental Applications
Research has also focused on the green synthesis of thiourea derivatives, emphasizing environmentally friendly methods. These approaches aim to reduce the use of toxic chemicals and energy consumption, showcasing the versatility of thiourea compounds beyond pharmaceutical applications. An example is the green synthesis of symmetrical N, N'-disubstituted thiourea derivatives using solar energy, presenting a sustainable approach to chemical synthesis (Kumavat et al., 2013).
Antibacterial Activities
Thiourea derivatives have been investigated for their antibacterial properties, showing effectiveness against various bacterial strains. This suggests their potential use in developing new antimicrobial agents, contributing to the fight against drug-resistant bacteria. The structure-activity relationship studies of these compounds provide valuable insights for designing more potent and selective antibacterial agents (Kalhor et al., 2014).
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3S/c1-10-12(15)5-2-6-13(10)18-14(19)17-9-11-4-3-7-16-8-11/h2-8H,9H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYTXMQXUSVNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R*,4S*)-4-(4-methoxyphenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]pyrrolidin-3-amine](/img/structure/B5570555.png)
![4-[2-(3-methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5570558.png)
![ethyl 4-{[tert-butyl(2-furoyl)amino]methyl}benzoate](/img/structure/B5570571.png)


![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5570585.png)
![4-methyl-2-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5570588.png)
![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol](/img/structure/B5570594.png)



![2-(cyclopropylmethyl)-8-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570637.png)